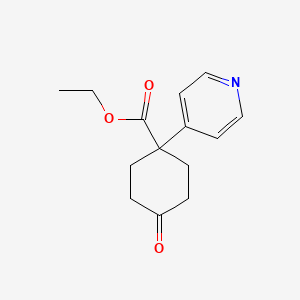

Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-1-pyridin-4-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-13(17)14(7-3-12(16)4-8-14)11-5-9-15-10-6-11/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQPDLKNYMTIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801176200 | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-68-0 | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-1-(4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate chemical properties"

An In-depth Technical Guide to Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate: A Predictive Analysis

Executive Summary

This compound is a novel chemical entity with limited documentation in publicly accessible scientific literature. This technical guide provides a comprehensive, predictive analysis of its chemical and physical properties, leveraging data from structurally analogous compounds. By deconstructing the molecule into its core components—the ethyl 4-oxocyclohexanecarboxylate backbone and the 4-pyridinyl substituent—we can project its behavior and characteristics. This document is intended for researchers, scientists, and drug development professionals who may consider this or similar scaffolds for synthesis and application. We will explore its likely physicochemical properties, propose a viable synthetic pathway, predict its spectroscopic signature, and discuss its potential reactivity and applications, particularly within medicinal chemistry.

Molecular Structure and Core Components

This compound, with a CAS number of 86393-32-0, presents an intriguing combination of functional groups. The structure features a central cyclohexanone ring, which imparts conformational rigidity and a reactive ketone handle. It is substituted at the 1-position with both an ethyl carboxylate group and a 4-pyridinyl moiety.

The pyridinyl group, a nitrogen-containing aromatic heterocycle, is expected to significantly influence the molecule's polarity, basicity, and potential for intermolecular interactions, such as hydrogen bonding and pi-stacking. The ethyl ester provides a site for potential modification or hydrolysis.

Diagram: Annotated Molecular Structure

Caption: Key functional moieties of the target compound.

Predicted Physicochemical Properties

| Property | Predicted Value / Description | Basis of Prediction |

| Molecular Formula | C₁₄H₁₇NO₃ | Calculated from structure |

| Molecular Weight | 247.29 g/mol | Calculated from formula |

| Physical State | Likely a crystalline solid or a high-boiling point liquid at 25°C. | The presence of polar ketone, ester, and pyridine groups, along with increased molecular weight, suggests strong intermolecular forces favoring a solid or viscous liquid state. The related compound Ethyl 4-oxocyclohexanecarboxylate is a liquid.[2] |

| Boiling Point | > 250 °C (at atmospheric pressure) | The analog Ethyl 4-oxocyclohexanecarboxylate has a boiling point of 150-152 °C at 40 mmHg.[2] The addition of the pyridinyl group would significantly increase the boiling point. |

| Solubility | Soluble in acidic aqueous solutions (due to protonation of the pyridine nitrogen). Sparingly soluble in water. Soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | The pyridine nitrogen provides a basic handle for salt formation, enhancing aqueous solubility at low pH. The overall structure remains largely organic, ensuring solubility in organic media. Ciprofloxacin hydrochloride, a related heterocyclic structure, is soluble in water.[3] |

| pKa | ~4-5 (for the pyridinium ion) | The pKa of pyridine is approximately 5.2. Substitution on the ring can modulate this, but it is expected to remain in this general range. |

Proposed Synthetic Strategy: A Logical Approach

A plausible and efficient synthesis of this compound could be achieved via a conjugate addition (Michael addition) reaction. This approach leverages readily available starting materials.

Core Rationale: The key bond formation is between the pyridine nitrogen and the C1 position of the cyclohexane ring. A suitable precursor would be an electrophilic cyclohexene ring. Ethyl 4-oxocyclohex-1-enecarboxylate is an ideal candidate for this role. Pyridine can act as the nucleophile in a Michael addition.

Diagram: Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document elucidates the compound's chemical identity, including its CAS number, molecular formula, and structure. A detailed, plausible synthetic route is presented, grounded in established organic chemistry principles, alongside a discussion of its key physicochemical properties. Furthermore, this guide explores the potential applications of this molecule within drug discovery and development, drawing parallels with structurally related compounds. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a substituted cyclohexanone derivative featuring a pyridine ring attached at the 1-position and an ethyl carboxylate group.

CAS Number: 1255098-68-0[1]

Molecular Formula: C₁₄H₁₇NO₃

Structure:

Physicochemical Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the properties of the well-characterized precursor, Ethyl 4-oxocyclohexanecarboxylate, provide a valuable reference point. The introduction of the pyridinyl group is expected to influence properties such as polarity, basicity, and solubility.

| Property | Value (for Ethyl 4-oxocyclohexanecarboxylate) | Expected Influence of 4-Pyridinyl Group |

| Molecular Weight | 170.21 g/mol [2][3][4] | Increased to 247.29 g/mol |

| Boiling Point | 150-152 °C at 40 mmHg[3][4] | Expected to be significantly higher due to increased molecular weight and polarity. |

| Density | 1.068 g/mL at 25 °C[3][4] | Likely to be higher. |

| Refractive Index | n20/D 1.461[3][4] | Expected to be higher. |

| Solubility | Insoluble in water; soluble in chloroform, methanol.[4] | The pyridine nitrogen may increase aqueous solubility at acidic pH due to protonation. Solubility in polar organic solvents is expected to be good. |

| pKa | Not applicable | The pyridine ring introduces basicity (pKa of pyridine is ~5.2). This property is crucial for its interaction with biological targets and for formulation development. |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Michael Addition

The most logical approach to synthesize the target compound is through the conjugate addition of a pyridine nucleophile to an α,β-unsaturated ester. This method is widely used for the formation of carbon-nitrogen bonds.

Overall Reaction:

Ethyl 2-cyclohexen-1-one-4-carboxylate + 4-Hydroxypyridine → this compound

Step-by-Step Experimental Protocol

Materials:

-

Ethyl 2-cyclohexen-1-one-4-carboxylate

-

4-Hydroxypyridine

-

A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxypyridine in the chosen anhydrous solvent.

-

Deprotonation: Add the base portion-wise at 0 °C to deprotonate the hydroxyl group of 4-hydroxypyridine, forming the more nucleophilic pyridinolate anion.

-

Michael Addition: Slowly add a solution of Ethyl 2-cyclohexen-1-one-4-carboxylate in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanistic Rationale

The key to this synthesis is the 1,4-conjugate addition of the pyridinolate anion to the α,β-unsaturated ester. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The subsequent protonation of the resulting enolate during the aqueous workup yields the final product.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not yet widely reported, its structural motifs—the pyridine ring and the cyclohexanone core—are prevalent in a multitude of pharmacologically active compounds.[5][6][7] This suggests its potential as a valuable scaffold or intermediate in drug discovery.

The Role of the Pyridine Moiety

The pyridine ring is a common feature in many approved drugs due to its ability to:

-

Act as a hydrogen bond acceptor: The nitrogen atom can interact with biological targets.[6]

-

Introduce basicity: This can be crucial for salt formation, improving solubility and bioavailability.[6]

-

Serve as a bioisostere for a phenyl ring: This substitution can modulate metabolic stability and target affinity.

Significance of the Cyclohexanone Scaffold

The cyclohexanone ring provides a three-dimensional framework that can be further functionalized to optimize interactions with a biological target. Derivatives of cyclohexanone are found in compounds with a wide range of activities, including anticancer and anti-inflammatory properties.

Potential Therapeutic Areas

Given the prevalence of the pyridine and cyclohexanone moieties in bioactive molecules, this compound and its derivatives could be explored for a variety of therapeutic applications, including but not limited to:

-

Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.

-

Neuroscience: As a building block for compounds targeting receptors or enzymes in the central nervous system.

-

Inflammatory Diseases: As a precursor for novel anti-inflammatory agents.

Caption: Logical relationships of structural features to potential applications.

Conclusion and Future Perspectives

This compound represents a chemical entity with significant potential for further exploration in the field of medicinal chemistry. While detailed characterization and biological evaluation are still needed, its synthesis is feasible through established chemical transformations. The presence of both a pyridine ring and a cyclohexanone core within its structure makes it an attractive starting point for the design and synthesis of novel therapeutic agents across various disease areas. Future research should focus on the development and optimization of its synthesis, followed by a thorough investigation of its pharmacological properties to unlock its full potential in drug discovery.

References

-

PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

Ahmad, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

- Google Patents. (n.d.). Preparation of cyclohexene carboxylate derivatives.

- Google Patents. (n.d.). Synthesis of cyclohexanone derivatives.

- Google Patents. (n.d.). Preparation of cyclohexene carboxylate derivatives.

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

ResearchGate. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Retrieved from [Link]

- Google Patents. (n.d.). OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Biomedically important pyridine derivatives. Retrieved from [Link]

-

Mailyan, A. K., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 745-753. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 对环己酮甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

This guide provides a comprehensive technical overview of ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol grounded in established organic chemistry principles, its physicochemical properties, and the scientific rationale for its potential applications.

Introduction: The Strategic Importance of the 4-Pyridinyl-Cyclohexanone Scaffold

The molecular architecture of ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate is noteworthy for its amalgamation of two key pharmacophores: a cyclohexanone ring and a pyridine moiety. Substituted cyclohexanones are pivotal scaffolds in organic synthesis and are prevalent in a multitude of biologically active compounds. Their conformational flexibility and the reactivity of the ketone group allow for diverse chemical modifications, making them versatile starting points for complex molecular designs.

The incorporation of a pyridine ring, a common feature in many pharmaceuticals, introduces a basic nitrogen atom that can participate in hydrogen bonding and salt formation, often improving pharmacokinetic properties. The specific linkage at the quaternary carbon C1 creates a sterically defined orientation of the pyridine ring relative to the cyclohexane, which can be critical for specific binding interactions with biological targets. This guide aims to provide the foundational knowledge required to synthesize, characterize, and strategically employ this compound in research and development settings.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to reproducible science.

-

IUPAC Name: ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate

-

CAS Number: 1255098-68-0

-

Molecular Formula: C₁₄H₁₇NO₃

-

Molecular Weight: 247.29 g/mol

-

Chemical Structure:

(A 2D rendering of the chemical structure)

Physicochemical and Safety Data

The following table summarizes key physicochemical properties and hazard information for ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Solubility | Soluble in organic solvents such as DCM, Chloroform, and Methanol. Sparingly soluble in water. | Inferred from structure |

| Storage Temperature | Room temperature | |

| Purity | Typically available at ≥97% |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.

Synthesis Protocol: α-Arylation of a β-Keto Ester

The synthesis of ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate can be efficiently achieved through the α-arylation of ethyl 4-oxocyclohexanecarboxylate. This method relies on the deprotonation of the acidic α-carbon of the β-keto ester to form an enolate, which then acts as a nucleophile in a substitution reaction with a suitable 4-substituted pyridine electrophile.

Causality and Experimental Choices

The chosen synthetic strategy is a robust and well-documented method for C-C bond formation.

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is essential. NaH is often preferred for its ease of handling (as a mineral oil dispersion) and the irreversible deprotonation to drive the reaction to completion. The byproduct, hydrogen gas, is easily removed from the reaction system.

-

Choice of Electrophile: 4-Chloropyridine or 4-bromopyridine are suitable electrophiles. While 4-iodopyridine would be more reactive, it is also more expensive and less stable. 4-Chloropyridine offers a good balance of reactivity and cost-effectiveness. The reaction is an SNAr (Nucleophilic Aromatic Substitution) type, where the electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack.

-

Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the enolate without interfering with the nucleophilicity of the enolate anion. Anhydrous conditions are critical as the enolate and the hydride base are highly reactive towards water.

-

Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction. The subsequent alkylation step may require heating to facilitate the SNAr reaction, depending on the reactivity of the halide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the α-arylation of ethyl 4-oxocyclohexanecarboxylate.

Detailed Step-by-Step Methodology

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

-

Sodium hydride, 60% dispersion in mineral oil (1.2 eq)

-

4-Chloropyridine hydrochloride (1.1 eq) neutralized to the free base

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Enolate Formation: Add anhydrous THF to the flask. Cool the suspension to 0°C using an ice bath. Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium enolate.

-

Arylation: Dissolve 4-chloropyridine (1.1 eq) in a small amount of anhydrous THF and add it to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure ethyl 4-oxo-1-(pyridin-4-yl)cyclohexanecarboxylate.

Characterization and Structural Elucidation

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all protons. Expect signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the cyclohexane ring (complex multiplets), and the aromatic protons of the 4-substituted pyridine ring (two doublets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the ketone carbonyl (~208 ppm), the ester carbonyl (~175 ppm), the quaternary carbon C1, and the carbons of the cyclohexane and pyridine rings.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for strong absorption bands corresponding to the C=O stretch of the ketone (around 1715 cm⁻¹) and the C=O stretch of the ester (around 1730 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.12.

Research Context and Potential Applications

While specific biological activity data for ethyl 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carboxylate is not widely published, the core scaffold is of significant interest in medicinal chemistry.

-

Enzyme Inhibition: The rigid, three-dimensional structure is suitable for targeting enzyme active sites. For instance, 4-substituted cyclohexyl derivatives have been investigated as potent gamma-secretase inhibitors for potential Alzheimer's disease therapy.

-

GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in G-protein coupled receptor (GPCR) ligands. The overall shape and polarity are consistent with scaffolds that target CNS receptors.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a hinge-binding pyridine motif. The cyclohexanone scaffold can serve to orient the pyridine and present other substituents into solvent-exposed regions or adjacent pockets.

-

Intermediate for Further Elaboration: The ketone functionality is a versatile handle for further chemical modification. It can be reduced to an alcohol (introducing a new chiral center), converted to an amine via reductive amination, or used in olefination reactions, allowing for the generation of diverse chemical libraries for screening. For example, the parent compound, ethyl 4-oxocyclohexanecarboxylate, is a key starting material in the synthesis of the antifibrinolytic drug Tranexamic acid.

This compound, therefore, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis via the described protocol provides a reliable and scalable method for researchers to access this promising scaffold.

References

- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2016).

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from ResearchGate. [Link]

-

Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

- Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284.

-

PubMed. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from PubChem. [Link]

"structure elucidation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate"

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a novel molecular entity. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, a compound of interest for its potential as a scaffold in medicinal chemistry due to the combination of a rigid cyclohexanone core, a key ester functional group, and a pharmaceutically relevant pyridine moiety. We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice is explored, presenting a self-validating system for structural confirmation aimed at researchers, scientists, and drug development professionals.

Contextual Framework: Plausible Synthetic Origin

Before embarking on the analysis of an unknown sample, understanding its synthetic history is invaluable. It informs our expectations of the target structure and potential by-products or impurities. A plausible and efficient route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction.

The proposed synthesis starts with commercially available Ethyl 4-oxocyclohexanecarboxylate[1][2] and an activated pyridine, such as 4-chloropyridine. The presence of a base facilitates the deprotonation of the tertiary α-carbon of the cyclohexanone, creating a nucleophilic enolate that can then attack the electron-deficient pyridine ring.

This synthetic consideration is critical; it primes us to look for the key C-N bond formation and to confirm the specific substitution pattern (position 1 on the cyclohexanone and position 4 on the pyridine).

Initial Characterization: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the present functional groups. This is efficiently achieved by combining high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: For a novel compound, obtaining an accurate mass is non-negotiable. We select High-Resolution Mass Spectrometry with a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion peak ([M+H]+ in this case). This directly yields the molecular weight with high precision, allowing for the unambiguous determination of the elemental composition.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.

-

Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to acquire the mass spectrum.

-

Data Processing: Determine the monoisotopic mass of the most intense peak corresponding to the molecular ion and use software to calculate the elemental composition.

Data Presentation: HRMS Results

| Parameter | Expected Value |

| Molecular Formula | C14H17NO3 |

| Calculated Exact Mass | 247.12084 |

| Observed [M+H]+ | ~248.1281 |

This initial data point is the foundation upon which the entire structural argument is built.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule.[4] The presence of carbonyls, esters, and aromatic systems will produce highly characteristic absorption bands. This technique serves as a quick confirmation of the key structural motifs suggested by the synthesis and molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm-1.

-

Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Rationale |

| ~1730 | C=O Stretch (Ester) | Characteristic strong absorption for the ester carbonyl. |

| ~1715 | C=O Stretch (Ketone) | Strong absorption for the cyclohexanone carbonyl. |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the pyridine ring. |

| ~1240 | C-O Stretch (Ester) | Strong band associated with the ester C-O bond. |

| ~3050 | C-H Stretch (Aromatic) | Absorption for C-H bonds on the pyridine ring. |

| ~2950 | C-H Stretch (Aliphatic) | Absorption for C-H bonds on the cyclohexanone ring and ethyl group. |

The FTIR spectrum provides immediate, corroborating evidence for the major structural components: a ketone, an ester, and an aromatic (pyridine) ring.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR provide the list of parts and their types, NMR spectroscopy provides the assembly instructions. It is the most powerful tool for the de novo structure elucidation of small molecules.[5] A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[6][7]

1H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: 1H NMR reveals the chemical environment of each proton, its integration (number of protons), and its coupling to neighboring protons (connectivity). The chemical shifts are highly sensitive to electron-withdrawing groups like carbonyls and the pyridine ring.

Predicted 1H NMR Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | d | 2H | H-a | Protons on the pyridine ring ortho to the nitrogen are highly deshielded. |

| ~7.2 | d | 2H | H-b | Protons on the pyridine ring meta to the nitrogen. |

| ~4.2 | q | 2H | H-f | Methylene protons of the ethyl ester, split by the methyl group. |

| ~2.8 | m | 2H | H-c | Cyclohexane protons adjacent to the pyridine-bearing carbon. |

| ~2.5 | m | 2H | H-d | Cyclohexane protons adjacent to the ketone. |

| ~2.1 | m | 4H | H-e | Remaining cyclohexane protons. |

| ~1.2 | t | 3H | H-g | Methyl protons of the ethyl ester, split by the methylene group. |

13C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: 13C NMR provides a count of the unique carbon atoms and identifies their nature (aliphatic, aromatic, carbonyl). Carbonyl carbons are particularly diagnostic due to their large downfield shifts.

Predicted 13C NMR Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 | C=O (Ketone) | Characteristic shift for a ketone carbonyl. |

| ~175 | C=O (Ester) | Characteristic shift for an ester carbonyl. |

| ~150 | C-a | Pyridine carbons ortho to nitrogen. |

| ~148 | C-ipso | Pyridine carbon attached to the cyclohexane ring. |

| ~122 | C-b | Pyridine carbons meta to nitrogen. |

| ~62 | C-f | Methylene carbon of the ethyl ester. |

| ~60 | C-quat | Quaternary carbon of the cyclohexane ring. |

| ~38 | C-d | Cyclohexane carbons adjacent to the ketone. |

| ~35 | C-c | Cyclohexane carbons adjacent to the quaternary carbon. |

| ~28 | C-e | Remaining cyclohexane carbons. |

| ~14 | C-g | Methyl carbon of the ethyl ester. |

2D NMR: Assembling the Pieces

Expertise & Experience: 2D NMR is essential to connect the fragments identified by 1D NMR. COSY confirms H-H adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range C-H correlations that piece the entire molecule together.[6][7]

Experimental Protocol: 2D NMR

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a deuterated solvent (e.g., CDCl3).

-

Acquisition: Run standard COSY, HSQC, and HMBC pulse programs on a high-field NMR spectrometer.

-

Processing: Process the 2D data to generate correlation plots.

Key Expected 2D NMR Correlations:

-

COSY:

-

Strong correlation between H-f (CH2) and H-g (CH3) of the ethyl group.

-

Correlations between the various methylene protons (H-c, H-d, H-e) of the cyclohexanone ring.

-

Correlation between H-a and H-b on the pyridine ring.

-

-

HSQC:

-

Confirms all direct C-H attachments as predicted in the tables above (e.g., H-a correlates to C-a, H-f to C-f).

-

-

HMBC (Crucial for Confirmation):

-

Correlation from the cyclohexane protons (H-c) to the quaternary carbon (C-quat).

-

Correlation from the cyclohexane protons (H-c) to the pyridine carbons (C-b and C-ipso).

-

Correlation from the ethyl methylene protons (H-f) to the ester carbonyl (C=O Ester).

-

Correlation from the cyclohexane protons (H-d) to the ketone carbonyl (C=O Ketone).

-

Integrated Workflow and Final Confirmation

The power of this multi-technique approach lies in its self-validating nature. No single experiment provides the complete picture, but together they form an unassailable argument for the proposed structure.

This workflow demonstrates the logical progression from basic molecular properties to a complete, validated 3D structure. The HRMS data provides the exact elemental formula. FTIR confirms the presence of the expected ketone, ester, and pyridine functional groups. 1D and 2D NMR experiments then provide the definitive atom-by-atom connectivity, confirming the substitution pattern and completing the structural puzzle. Each stage validates the findings of the previous one, culminating in a high-confidence structural assignment.

References

-

Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

-

Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What's new about the Hantzsch reaction? A review on the new achievements of the last 15 years. RSC Advances, 4(91), 54282–54299. [Link]

-

Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285-1288. [Link]

-

Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. [Link]

-

PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Arote, N. D., et al. (2021). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Organic & Medicinal Chemistry International Journal, 10(4). [Link]

-

S. O. A. El-Gendya, A. A. A. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Results in Chemistry, 6, 101079. [Link]

Sources

- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

"spectroscopic data for Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate"

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

Preamble: Navigating the Known and the Novel

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. Yet, the confirmation of their molecular structure is a critical step that underpins all subsequent research. This guide addresses the spectroscopic characterization of a specific novel compound: This compound .

A thorough search of established chemical databases reveals a notable absence of published, experimentally-derived spectroscopic data for this exact molecule. This is not an uncommon scenario for researchers working on the frontier of chemical synthesis. Therefore, this guide is structured not as a retrospective analysis of existing data, but as a predictive and methodological framework. It is designed for the researcher who has just synthesized this molecule and seeks to confirm its identity and purity through the primary modalities of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

We will proceed by dissecting the molecule into its constituent functional groups, predicting the expected spectroscopic signatures based on established principles, and providing field-proven protocols for data acquisition and interpretation. This document serves as both a predictive reference and a practical workflow for the structural elucidation of this compound.

Molecular Structure and Functional Group Analysis

Before venturing into spectroscopic prediction, a clear understanding of the molecule's architecture is paramount. The structure brings together several key functionalities that will each produce distinct and identifiable signals.

-

Core Scaffold: A cyclohexanone ring, which is a six-membered aliphatic ring containing a ketone functional group.

-

Quaternary Center: A fully substituted carbon atom (C1) on the cyclohexane ring. This is a key feature as it will lack any directly attached protons.

-

Pyridinyl Group: A 4-substituted pyridine ring, an aromatic heterocycle, is attached to the quaternary center.

-

Ethyl Ester Group: An ethoxycarbonyl group (-COOCH₂CH₃) also attached to the quaternary center.

Below is the chemical structure, which forms the basis for all subsequent analysis.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures. These predictions are derived from established chemical shift and absorption frequency databases for analogous structures and functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be complex, particularly in the aliphatic region, but highly informative. The key is to identify the distinct spin systems of the pyridinyl, ethyl, and cyclohexyl moieties.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.6 - 8.8 | Doublet (d) | 2H | Pyridinyl H (ortho to N) | Protons adjacent to the electronegative nitrogen in an aromatic ring are significantly deshielded. They will appear as a doublet due to coupling with the meta protons. |

| ~ 7.4 - 7.6 | Doublet (d) | 2H | Pyridinyl H (meta to N) | These protons are less deshielded than the ortho protons. They will appear as a doublet from coupling to the ortho protons. |

| ~ 4.1 - 4.3 | Quartet (q) | 2H | -OCH₂ CH₃ (Ethyl Ester) | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~ 2.2 - 2.8 | Multiplet (m) | 8H | Cyclohexanone Protons | The eight protons on the cyclohexanone ring will reside in a complex, overlapping multiplet. Protons alpha to the carbonyl (positions 3 and 5) will be further downfield (~2.5-2.8 ppm) than those at positions 2 and 6 (~2.2-2.5 ppm). Diastereotopicity will likely lead to complex splitting. |

| ~ 1.2 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ (Ethyl Ester) | The terminal methyl group of the ester is in a typical aliphatic region and is split into a triplet by the two neighboring methylene protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the molecule's symmetry, we expect to see 10 distinct signals.

Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 - 212 | C =O (Ketone) | The carbonyl carbon of a cyclohexanone typically appears in this far downfield region.[1] |

| ~ 173 - 176 | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded, but typically less so than a ketone carbonyl. |

| ~ 150 - 152 | Pyridinyl C (ortho to N) | Aromatic carbons adjacent to nitrogen are deshielded. |

| ~ 148 - 150 | Pyridinyl C (para to N, attached to ring) | This carbon is also in a deshielded region of the pyridine ring. |

| ~ 121 - 123 | Pyridinyl C (meta to N) | These carbons are the most shielded of the pyridine ring carbons. |

| ~ 61 - 63 | -OCH₂ CH₃ (Ethyl Ester) | The methylene carbon of the ethyl group is attached to oxygen, resulting in a downfield shift. |

| ~ 50 - 55 | C 1 (Quaternary) | The quaternary carbon, bonded to the pyridine ring, ester group, and two other carbons, will be in this region. Its signal will likely be of lower intensity. |

| ~ 38 - 42 | C 3, C 5 (Cyclohexanone, alpha to C=O) | The carbons alpha to the ketone carbonyl are deshielded compared to other aliphatic carbons. |

| ~ 30 - 35 | C 2, C 6 (Cyclohexanone, beta to C=O) | These carbons are in a standard aliphatic region. |

| ~ 14 - 15 | -OCH₂CH₃ (Ethyl Ester) | The terminal methyl carbon of the ethyl group appears in the far upfield aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and to gain structural information from the fragmentation pattern.

-

Molecular Formula: C₁₄H₁₆N₂O₃

-

Molecular Weight: 260.29 g/mol

-

Predicted Molecular Ion (M⁺˙): m/z = 260

Predicted Fragmentation Pathway

The molecule is expected to fragment in a logical manner, with cleavages occurring at the weakest bonds and leading to stable fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a fragment at m/z = 215 .

-

Loss of the entire ester group (-COOC₂H₅): Cleavage of the C1-ester bond would result in a fragment at m/z = 187 .

-

Loss of the pyridine ring: Cleavage of the C1-pyridine bond would yield a fragment at m/z = 182 .

-

Cleavage of the cyclohexanone ring: Retro-Diels-Alder type fragmentations are common for cyclohexene systems and could occur after initial rearrangements, leading to various smaller fragments.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| ~ 3050 - 3100 | C-H (Aromatic) | Stretch | Characteristic of C-H bonds on the pyridine ring. |

| ~ 2850 - 3000 | C-H (Aliphatic) | Stretch | From the C-H bonds of the cyclohexanone and ethyl groups. |

| ~ 1735 - 1750 | C=O (Ester) | Stretch (Strong) | This will be a very strong, sharp absorption band, characteristic of a saturated aliphatic ester.[2][3] |

| ~ 1710 - 1725 | C=O (Ketone) | Stretch (Strong) | This will also be a very strong, sharp band. The presence of two distinct, strong C=O bands in this region is a critical confirmation of the structure.[2][3] |

| ~ 1590 - 1610 | C=C, C=N (Aromatic) | Stretch | Characteristic absorptions for the pyridine ring. |

| ~ 1150 - 1250 | C-O (Ester) | Stretch | A strong band corresponding to the C-O single bond stretch of the ester group. |

Experimental Protocols & Workflow

To obtain high-quality data that can be confidently matched against these predictions, rigorous and standardized experimental procedures are essential.

Standard Operating Procedure: Sample Preparation

-

Purity Check: Ensure the sample is of high purity (>95%), as determined by a preliminary technique like thin-layer chromatography (TLC) or a fast LC-MS run. Impurities will complicate spectral interpretation.

-

Solvent Selection (NMR): Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Concentration:

-

For ¹H NMR, prepare a solution of ~5-10 mg in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR, a more concentrated solution of ~20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Preparation (IR):

-

Neat (Liquid): If the compound is a liquid or low-melting solid, a thin film can be prepared between two salt plates (NaCl or KBr).

-

ATR: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Ensure firm, even pressure between the sample and the ATR crystal.

-

-

Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. For direct infusion, this solution is used directly. For GC-MS, the sample must be volatile and thermally stable. For LC-MS, the solvent must be compatible with the mobile phase.

Data Acquisition Workflow

The following workflow ensures a comprehensive dataset is collected efficiently.

Caption: A logical workflow for comprehensive spectroscopic data acquisition.

Data Interpretation: A Self-Validating System

The power of this multi-technique approach lies in cross-validation. Each spectrum should corroborate the others.

-

Start with the IR: Does the spectrum clearly show two distinct C=O stretches (~1740 cm⁻¹ and ~1715 cm⁻¹) and aromatic C-H stretches? If yes, the primary functional groups are likely present.

-

Move to the MS: Does the molecular ion peak correspond to the expected mass (m/z 260)? Does the high-resolution mass match the elemental formula C₁₄H₁₆N₂O₃ within a 5 ppm error margin? This confirms the molecular formula.

-

Analyze the ¹H NMR:

-

Check the integration. Do the ratios match the predicted proton counts (2:2:2:8:3)?

-

Identify the key spin systems: the characteristic doublets of the 4-pyridinyl group, the quartet and triplet of the ethyl group.

-

-

Analyze the ¹³C NMR: Count the signals. Are there 10 unique carbons? Do the chemical shifts align with predictions, especially the two carbonyl carbons (>170 ppm) and the aromatic carbons?

-

Final Confirmation: If the data from all four techniques are consistent with the predicted values and with each other, the structure of this compound can be confirmed with a high degree of confidence.

Conclusion

While experimental spectra for this compound are not currently available in the public domain, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. The key identifiers for this molecule will be the presence of two distinct carbonyl signals in both the ¹³C NMR and IR spectra, the unique spin systems of the 4-pyridinyl and ethyl groups in the ¹H NMR spectrum, and a molecular ion at m/z 260 in the mass spectrum. By following the rigorous experimental and interpretive workflows outlined in this guide, researchers can confidently verify the synthesis of this novel compound.

References

-

PubChem. Ethyl 4-oxopiperidine-1-carboxylate . National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-oxocyclohexanecarboxylate . National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST. 4-Pyridinecarboxylic acid, ethyl ester . in NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

Introduction

Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate is a complex organic molecule of interest to researchers in medicinal chemistry and drug development. Its unique scaffold, combining a cyclohexanone, an ethyl ester, and a pyridine ring, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical characteristics is paramount for its effective handling, purification, and downstream use in synthetic protocols. This guide provides a comprehensive overview of the known physical properties of this compound and details the requisite experimental procedures for a full characterization, grounded in established scientific principles.

The structural identity of this compound is confirmed by its CAS Number: 1255098-68-0.

Figure 1: Chemical Structure of this compound.

Known Physical Properties

Commercially available information provides a foundational dataset for this compound.[1]

| Property | Value | Source |

| CAS Number | 1255098-68-0 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | |

| Molecular Weight | 247.29 g/mol | |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | 97% | |

| Storage Temperature | Room temperature |

Determination of Key Physical Characteristics

While the information above is useful, a more granular understanding is required for research and development purposes. The following sections detail the experimental protocols to determine the melting point, solubility profile, and spectroscopic signature of this compound.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-2 °C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the solid compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Figure 2: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is dictated by its molecular structure. This compound possesses both polar (pyridine ring, ketone, ester) and non-polar (cyclohexyl ring) moieties. This amphiphilic nature suggests a nuanced solubility profile.

Predicted Solubility:

-

Water: Likely sparingly soluble due to the large hydrocarbon framework, though the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Acids (e.g., 5% HCl): Expected to be soluble due to the basicity of the pyridine nitrogen, which will be protonated to form a soluble salt.

-

Bases (e.g., 5% NaOH): Expected to be insoluble as there are no acidic protons.

-

Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Expected to be soluble.

-

Non-polar Organic Solvents (e.g., Hexanes, Toluene): Likely poorly soluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility.

Experimental Protocol: Systematic Solubility Testing

-

Preparation: For each solvent, add approximately 10-20 mg of the solid to a test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Agitation: Vigorously shake the test tube for 30-60 seconds.

-

Observation: Observe if the solid has dissolved completely. If not, the compound is classified as insoluble or sparingly soluble.

-

Documentation: Record the results for each solvent.

Figure 3: Workflow for Systematic Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will reveal the number of different types of protons and their connectivity.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Ethyl Group: A quartet around δ 4.1-4.3 ppm (OCH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

-

Cyclohexyl Protons: A complex series of multiplets in the δ 1.5-3.0 ppm region. The protons adjacent to the ketone and the quaternary carbon will be distinct.

-

Pyridinyl Protons: Two sets of doublets in the aromatic region. The protons ortho to the nitrogen (α-protons) will be downfield (δ 8.5-8.7 ppm), and the protons meta to the nitrogen (β-protons) will be more upfield (δ 7.2-7.4 ppm).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl around δ 205-215 ppm and the ester carbonyl around δ 170-175 ppm.

-

Pyridinyl Carbons: Signals in the δ 120-155 ppm range. The carbon attached to the cyclohexyl ring and the carbons ortho to the nitrogen will be distinct.

-

Quaternary Cyclohexyl Carbon: A signal around δ 50-60 ppm.

-

Ethyl Group Carbons: OCH₂ around δ 60-65 ppm and CH₃ around δ 14-15 ppm.

-

Other Cyclohexyl Carbons: Signals in the δ 25-45 ppm range.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (cm⁻¹):

-

C=O Stretch (Ketone): A strong, sharp absorption around 1710-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): An absorption in the 1100-1300 cm⁻¹ region.

-

C=N and C=C Stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretches (sp²): Absorptions just above 3000 cm⁻¹.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 247.

-

Key Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z = 45), loss of the ethyl group (-CH₂CH₃, m/z = 29), and fragmentation of the cyclohexanone and pyridine rings.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization method (e.g., EI for GC-MS, ESI for LC-MS).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

Figure 4: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided the known physical characteristics of this compound and outlined the necessary experimental procedures to obtain a comprehensive physical and spectroscopic profile. By following these protocols, researchers and drug development professionals can ensure the identity, purity, and proper handling of this compound, facilitating its successful application in their scientific endeavors. The combination of melting point analysis, solubility testing, and a full suite of spectroscopic methods provides a self-validating system for the thorough characterization of this molecule.

References

Sources

A Technical Guide to the Potential Research Applications of Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern drug discovery and materials science, the strategic design of novel molecular scaffolds is paramount. Ethyl 4-oxo-1-(4-pyridinyl)cyclohexanecarboxylate emerges as a compound of significant interest, positioned at the intersection of established pharmacophores. This technical guide will provide an in-depth exploration of the potential research applications of this molecule, grounded in its structural attributes and the proven utility of its constituent moieties. While direct literature on this specific compound is nascent[1], a comprehensive analysis of related structures provides a robust framework for predicting its utility and designing future investigations.

The core structure of this compound integrates a pyridine ring, a cyclohexanone framework, and an ethyl ester group. Pyridine derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties[2][3][4][5]. The cyclohexanone moiety offers a versatile scaffold for stereospecific modifications, while the ethyl ester provides a handle for further chemical derivatization or can contribute to the molecule's pharmacokinetic profile. This unique combination of functional groups suggests a rich potential for this compound as a lead structure in various therapeutic areas.

Chemical Synthesis and Characterization

The synthesis of this compound can be logically approached through established synthetic methodologies. A plausible synthetic route would involve the Michael addition of a pyridine nucleophile to an activated cyclohexenone precursor.

Proposed Synthetic Pathway

A likely synthetic strategy would leverage the known reactivity of precursors such as ethyl 4-oxocyclohexanecarboxylate[6][7]. The synthesis could proceed via a multi-step process, potentially involving the formation of an enolate from ethyl 4-oxocyclohexanecarboxylate, followed by a nucleophilic attack on an activated pyridine derivative. Alternatively, a direct arylation approach could be explored.

Caption: Proposed synthetic routes to this compound.

Physicochemical Properties (Predicted)

A summary of predicted and known properties of related compounds is presented below. These values are essential for designing experimental conditions, such as solvent selection and purification methods.

| Property | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-oxo-1-piperidinecarboxylate | This compound (Predicted) |

| Molecular Formula | C9H14O3[6] | C8H13NO3[8] | C14H17NO3[1] |

| Molecular Weight | 170.21 g/mol | 171.19 g/mol [9] | 247.29 g/mol |

| Boiling Point | 150-152 °C/40 mmHg[7] | Not available | Higher due to increased molecular weight and polarity |

| Density | 1.068 g/mL at 25 °C | 1.135 g/mL at 25 °C[10] | Expected to be > 1.1 g/mL |

| Refractive Index | n20/D 1.461 | n20/D 1.475[10] | Expected to be > 1.5 |

Potential Research Applications

The structural features of this compound suggest several promising avenues for research, primarily in the field of medicinal chemistry.

Anticancer Drug Discovery

The pyridine nucleus is a well-established pharmacophore in oncology. The presence of this moiety in the target molecule makes it a compelling candidate for anticancer screening. Research on pyridine-dicarboxamide-cyclohexanone derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including colorectal, liver, and breast cancer cells[11][12].

Proposed Research Workflow:

Caption: Workflow for anticancer activity screening and development.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Agent Development

Pyridine derivatives have a long history as effective antimicrobial agents[2][3]. The unique electronic properties of the pyridine ring can facilitate interactions with microbial enzymes and cellular structures. The cyclohexanone core can also be modified to enhance antimicrobial potency and selectivity.

Potential Targets:

-

Bacteria: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Fungi: Evaluate activity against pathogenic fungi such as Candida albicans.

-

Mycobacteria: Given the prevalence of pyridine-containing antitubercular drugs (e.g., isoniazid), testing against Mycobacterium smegmatis or Mycobacterium tuberculosis is warranted[13].

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Studies

The structural motifs within this compound suggest its potential as an inhibitor of various enzymes. For instance, α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes, and some pyridine-dicarboxamide-cyclohexanone derivatives have shown inhibitory activity against this enzyme[11][12].

Proposed Research Workflow:

Caption: Workflow for enzyme inhibition studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. Based on a thorough analysis of its structural components and the established biological activities of related compounds, this guide proposes several high-potential research applications. The convergence of the medicinally significant pyridine ring with a versatile cyclohexanone framework positions this compound as a strong candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. The detailed experimental workflows and protocols provided herein offer a clear roadmap for initiating these investigations. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological properties as outlined. Structure-activity relationship studies, facilitated by the chemical tractability of the molecule, will be crucial in optimizing its activity and developing novel lead compounds for therapeutic development.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317638, Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34767, Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

-

Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1376. [Link]

-

ChemSynthesis. ethyl 4-oxo-2-cyclohexene-1-carboxylate. Retrieved from [Link]

- Reddy, K. L., et al. (2015). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal of Chemical and Pharmaceutical Research, 7(12), 843-848.

-

Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

Khan, S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

Sadowska, B., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6265. [Link]

-

Global Substance Registration System. ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 57361081. Retrieved from [Link]

Sources

- 1. This compound | 1255098-68-0 [sigmaaldrich.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 8. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence and Synthetic Evolution of 4-Pyridinyl Substituted Ketoesters: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of the 4-Pyridinyl Ketoester Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates. When functionalized with a β-ketoester moiety at the 4-position, the resulting 4-pyridinyl substituted ketoester emerges as a highly versatile intermediate, offering a rich platform for the synthesis of a diverse array of complex heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and key applications of this important chemical entity, tailored for researchers and professionals in the field of drug development.

Part 1: A Historical Perspective on the Genesis of 4-Pyridinyl Ketoesters

The journey of 4-pyridinyl substituted ketoesters begins over a century ago, rooted in the foundational principles of condensation chemistry. The first documented synthesis of a key member of this class, ethyl isonicotinoylacetate (also known as ethyl 4-pyridoylacetoacetate), is attributed to the German chemist Adolf Pinner in 1901. His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the exploration of this chemical space.

The classical approach to the synthesis of these compounds has long been the Claisen condensation , a venerable carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[2] This reaction, in its crossed variant, involves the condensation of a non-enolizable ester, in this case, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), with an enolizable ester, typically ethyl acetate, in the presence of a strong base.[2] The thermodynamic driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-ketoester.[3]

Part 2: The Evolution of Synthetic Methodologies

While the Claisen condensation remains a fundamental and widely practiced method, the demands of modern drug discovery for efficiency, scalability, and functional group tolerance have spurred the development of alternative and refined synthetic strategies.

Modern Variants of the Claisen Condensation

Recent advancements have focused on optimizing the classical Claisen condensation. The use of alternative strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can often lead to improved yields and cleaner reactions by minimizing side reactions.[2] Furthermore, microwave-assisted organic synthesis (MAOS) has been successfully applied to Claisen and Dieckmann condensations, dramatically reducing reaction times from hours to minutes.[4] Solvent-free approaches have also been explored, offering a greener and more efficient alternative to traditional solvent-based methods.[5]

Catalytic Approaches to Ketoester Synthesis

The field has seen a significant shift towards catalytic methods for the synthesis of α-ketoesters, which can be adapted for 4-pyridinyl analogs. These methods offer milder reaction conditions and broader substrate scope.

-

Transition Metal Catalysis: Copper-catalyzed methods have been developed for the synthesis of α-ketoesters from readily available aryl acetates, utilizing oxidants like aqueous tert-butyl hydroperoxide.[6] Rhodium-catalyzed conjugate addition pathways have also been employed for the enantioselective synthesis of 1,4-keto-alkenylboronate esters, which can be precursors to ketoesters.

-